REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[N+:7]=1[O-].C(O)(C(F)(F)F)=[O:15]>C(Cl)Cl>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[N:7]=[C:8]([CH2:12][OH:15])[CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)C1=[N+](C(=CC=C1)C)[O-]
|
Name
|
|
Quantity
|
6.66 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated on RFE
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 200 ml DCM
|
Type
|
ADDITION
|
Details
|
200 ml of 2M aqueous K2CO3 solution was added
|
Type
|
STIRRING
|
Details
|
Vigorously stirring
|
Type
|
WAIT
|
Details
|
was allowed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh DCM (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml), brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=CC=CC(=N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |